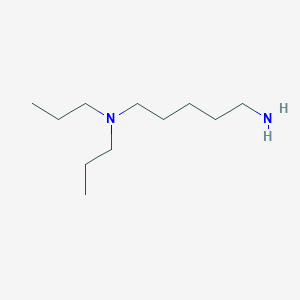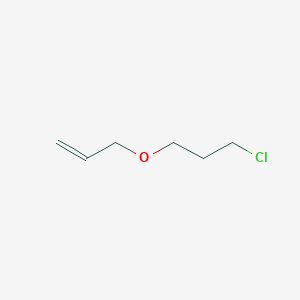
4-(3,5-dichloropyridin-2-yl)-N-methylpiperazine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-ジクロロピリジン-2-イル)-N-メチルピペラジン-1-カルボチオアミドは、ジクロロピリジン部分とピペラジン環を含む独自の構造を特徴とする合成有機化合物です。この化合物は、その潜在的な生物活性と医薬品化学における応用から、さまざまな科学研究分野で注目されています。
準備方法
合成経路と反応条件
4-(3,5-ジクロロピリジン-2-イル)-N-メチルピペラジン-1-カルボチオアミドの合成には、通常、次の手順が含まれます。
出発物質: 合成は、3,5-ジクロロピリジンとN-メチルピペラジンから始まります。
中間体の形成: 3,5-ジクロロピリジンは、ハロゲン化物やアミンなどの反応性基を導入するために、適切な試薬と反応させます。
カップリング反応: 次に、中間体は、しばしば触媒またはEDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤を使用して、制御された条件下でN-メチルピペラジンとカップリングされて、目的の生成物を形成します。
チオアミドの形成:
工業生産方法
工業的な設定では、4-(3,5-ジクロロピリジン-2-イル)-N-メチルピペラジン-1-カルボチオアミドの生産には、大規模なバッチプロセスまたは連続フロープロセスが関与する可能性があります。自動化された反応器の使用と反応パラメータの精密な制御により、最終生成物の収率と純度が高くなります。溶媒の回収とリサイクル、廃棄物管理は、工業生産プロセスの重要な側面です。
化学反応の分析
反応の種類
酸化: この化合物は、通常ピリジン環を含む酸化反応を受ける可能性があります。一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 還元反応は、ピペラジン環またはチオアミド基を標的にする場合があります。水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: ジクロロピリジン部分は、求核置換反応を受ける可能性があり、塩素原子がアミンやチオールなどの他の求核剤に置き換えられます。
一般的な試薬と条件
酸化: 過酸化水素(H2O2)、過マンガン酸カリウム(KMnO4)
還元: 水素化リチウムアルミニウム(LiAlH4)、水素化ホウ素ナトリウム(NaBH4)
置換: アルカリ性または酸性条件下でのアミン、チオール、およびその他の求核剤
生成される主な生成物
酸化: ピリジン環の酸化誘導体
還元: ピペラジン環またはチオアミド基の還元型
置換: 塩素原子を置き換えたさまざまな官能基を持つ置換誘導体
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the pyridine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions may target the piperazine ring or the thioamide group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring
Reduction: Reduced forms of the piperazine ring or thioamide group
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms
科学的研究の応用
4-(3,5-ジクロロピリジン-2-イル)-N-メチルピペラジン-1-カルボチオアミドは、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用され、特に新しい材料や触媒の開発に使用されます。
生物学: 抗菌作用や抗がん作用など、その潜在的な生物活性が調査されています。
医学: 特に特定の生物学的標的に結合する可能性から、創薬におけるリード化合物として調査されています。
産業: さまざまな産業用途向けの特殊化学品や中間体の開発に使用されます。
作用機序
4-(3,5-ジクロロピリジン-2-イル)-N-メチルピペラジン-1-カルボチオアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ジクロロピリジン部分は、これらの標的への結合を促進する可能性があり、ピペラジン環とチオアミド基は、全体的な活性を高めます。正確な経路と分子間相互作用は、特定の用途と標的によって異なります。
類似の化合物との比較
類似の化合物
- 4-(3,5-ジクロロピリジン-2-イル)-N-メチルピペラジン-1-カルボキサミド
- 4-(3,5-ジクロロピリジン-2-イル)-N-メチルピペラジン-1-カルボチオアミド
ユニークさ
4-(3,5-ジクロロピリジン-2-イル)-N-メチルピペラジン-1-カルボチオアミドは、独自の化学的および生物学的特性を付与する官能基の特定の組み合わせにより、ユニークです。類似の化合物と比較して、反応性のパターンと生物活性が異なる可能性があり、標的の研究開発に役立つ化合物になります。
この記事は、4-(3,5-ジクロロピリジン-2-イル)-N-メチルピペラジン-1-カルボチオアミドを包括的に概観しており、その合成、反応、用途、作用機序、および類似の化合物との比較について説明しています。
類似化合物との比較
Similar Compounds
- 4-(3,5-dichloropyridin-2-yl)-N-methylpiperazine-1-carboxamide
- 4-(3,5-dichloropyridin-2-yl)-N-methylpiperazine-1-carbothioamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H14Cl2N4S |
|---|---|
分子量 |
305.2 g/mol |
IUPAC名 |
4-(3,5-dichloropyridin-2-yl)-N-methylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C11H14Cl2N4S/c1-14-11(18)17-4-2-16(3-5-17)10-9(13)6-8(12)7-15-10/h6-7H,2-5H2,1H3,(H,14,18) |
InChIキー |
CDKXINOGLYJMAU-UHFFFAOYSA-N |
正規SMILES |
CNC(=S)N1CCN(CC1)C2=C(C=C(C=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-ethoxyphenyl)acetamide](/img/structure/B12126083.png)

![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12126094.png)



![N-butyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12126126.png)
![3-[(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoic acid](/img/structure/B12126132.png)
![2-[4-(hydroxymethyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12126141.png)

![2-amino-N-(2-methoxyethyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126149.png)
![7-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12126153.png)
![(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126156.png)
